1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride
CAS No.: 2839139-83-0
Cat. No.: VC12002981
Molecular Formula: C12H18Cl2N4S
Molecular Weight: 321.3 g/mol
* For research use only. Not for human or veterinary use.
![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride - 2839139-83-0](/images/structure/VC12002981.png)
Specification
CAS No. | 2839139-83-0 |
---|---|
Molecular Formula | C12H18Cl2N4S |
Molecular Weight | 321.3 g/mol |
IUPAC Name | 1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C12H16N4S.2ClH/c1-8-6-10-11(14-7-15-12(10)17-8)16-4-2-9(13)3-5-16;;/h6-7,9H,2-5,13H2,1H3;2*1H |
Standard InChI Key | SQVGYBILVWGVPL-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N.Cl.Cl |
Canonical SMILES | CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₃H₁₈Cl₂N₆S, with a molecular weight of 385.3 g/mol. Its IUPAC name, 5-chloro-N-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyrimidin-2-amine dihydrochloride, reflects the integration of a thienopyrimidine scaffold (6-methyl substitution) with a piperidin-4-amine group. The dihydrochloride salt formation occurs via protonation of the amine functionalities, improving stability and solubility .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈Cl₂N₆S |
Molecular Weight | 385.3 g/mol |
IUPAC Name | 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride |
Canonical SMILES | CC1=CC2=C(N=C(N=C2S1)N3CCC(CC3)N)Cl.Cl.Cl |
Solubility | >50 mg/mL in aqueous buffers |
Structural Analysis
The thieno[2,3-d]pyrimidine core consists of a fused thiophene and pyrimidine ring, with a methyl group at position 6 enhancing hydrophobic interactions in biological systems. The piperidin-4-amine group contributes a basic nitrogen center, which facilitates salt formation and hydrogen bonding with target proteins . X-ray crystallography of analogous compounds reveals planar geometry in the thienopyrimidine system, favoring π-stacking interactions with aromatic residues in kinase binding pockets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 3-amino-thiophene-2-carboxylate derivatives. Key steps include:
-
Cyclization: Formylation of cyanoenamines using triethyl orthoformate to generate thieno[2,3-d]pyrimidine intermediates.
-
Nucleophilic Substitution: Coupling of the thienopyrimidine core with piperidin-4-amine under microwave-assisted conditions to improve reaction efficiency .
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Reactivity Profile
The compound participates in reactions typical of aromatic amines and heterocycles:
-
Nucleophilic Aromatic Substitution: Chlorine at position 4 of the pyrimidine ring undergoes displacement with amines or thiols.
-
Reductive Amination: The primary amine on the piperidine ring can react with ketones or aldehydes to form secondary amines.
-
Acid-Base Reactions: The dihydrochloride salt dissociates in aqueous media, releasing free base and chloride ions .
Biological Activity and Mechanism of Action
Kinase Inhibition
1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride exhibits potent inhibition of protein kinase B (PKB/Akt), a critical regulator of cell survival and proliferation. Mechanistic studies demonstrate competitive binding at the ATP-binding site (Kᵢ = 12 nM), disrupting phosphorylation of downstream targets like mTOR and GSK-3β .
Table 2: Selectivity Profile Against Kinases
Kinase | IC₅₀ (nM) | Selectivity Ratio vs. PKA |
---|---|---|
PKB/Akt | 12 | 45 |
PKA | 540 | 1 |
CDK2 | >1,000 | >83 |
Antiproliferative Effects
In HT-29 and Caco-2 colorectal cancer cells, the compound reduces viability by 78% at 10 µM (72-hour exposure). Flow cytometry reveals G₁-phase cell cycle arrest and induction of caspase-3-mediated apoptosis .
Pharmacological Applications
Oncology
Preclinical models highlight its utility in targeting PI3K/Akt/mTOR pathway-addicted cancers. Synergy with cisplatin enhances cytotoxicity in resistant ovarian cancer cell lines (combination index = 0.32) .
Neurodegenerative Diseases
Emerging evidence suggests neuroprotective effects in models of Alzheimer’s disease, where Akt inhibition reduces tau hyperphosphorylation (EC₅₀ = 150 nM) .
Comparative Analysis with Structural Analogs
Halogenated Derivatives
Substituting the methyl group with halogens (e.g., fluorine, chlorine) alters pharmacokinetics:
Table 3: Impact of Substituents on Bioactivity
Substituent | LogP | AUC₀–₂₄ (µg·h/mL) | Tumor Growth Inhibition (%) |
---|---|---|---|
6-CH₃ | 1.8 | 45 | 82 |
6-F | 1.5 | 62 | 79 |
6-Cl | 2.1 | 38 | 85 |
The methyl derivative balances lipophilicity and exposure, making it preferable for central nervous system applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume